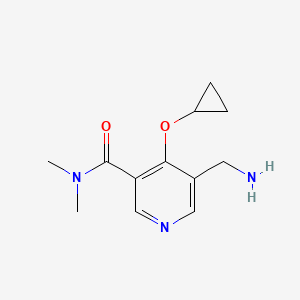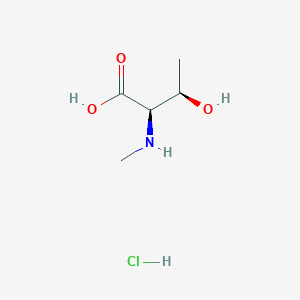
N-Me-D-Thr-OH.HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-D-threonine hydrochloride is a chemical compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine, where the amino group is methylated. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form N-methyl-D-threoninol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-Methyl-D-threonine ketone or aldehyde.
Reduction: N-Methyl-D-threoninol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Methyl-D-threonine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.
Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.
類似化合物との比較
Similar Compounds
- N-Methyl-L-threonine hydrochloride
- N-Methyl-D-serine hydrochloride
- N-Methyl-D-alanine hydrochloride
Uniqueness
N-Methyl-D-threonine hydrochloride is unique due to its specific stereochemistry and the presence of both a methylated amino group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
特性
分子式 |
C5H12ClNO3 |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChIキー |
UWKHRQZXUDAOKR-VKKIDBQXSA-N |
異性体SMILES |
C[C@H]([C@H](C(=O)O)NC)O.Cl |
正規SMILES |
CC(C(C(=O)O)NC)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
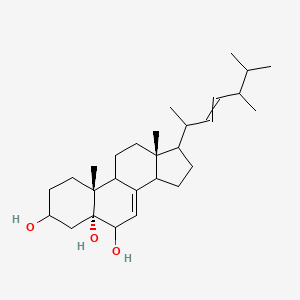
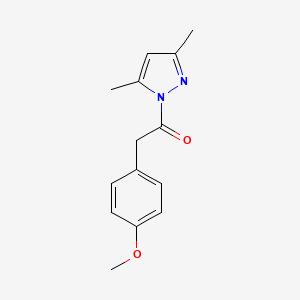
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
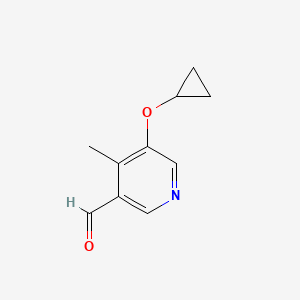
![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B14803548.png)

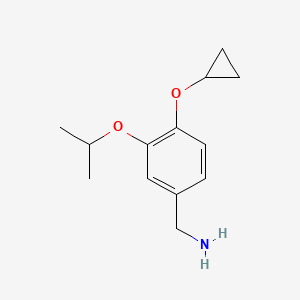
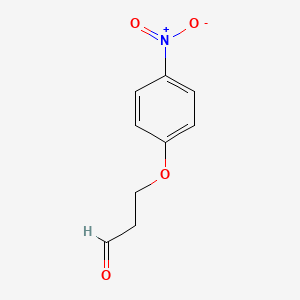
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
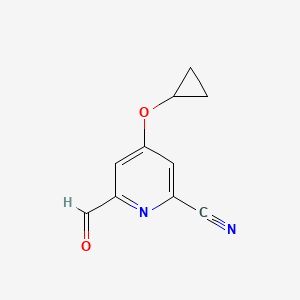
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
